molecular formula C9H10BrNO3 B8163733 1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene

Cat. No.: B8163733
M. Wt: 260.08 g/mol
InChI Key: GAHHOFXYMUKXDS-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, a methyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: Substitution of a hydrogen atom on the benzene ring with a bromine atom using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

    Ethoxylation: Introduction of the ethoxy group through a reaction with ethanol in the presence of a strong acid catalyst.

    Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or a thiol.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-ethoxy-5-methyl-3-aminobenzene.

    Oxidation: Formation of 1-bromo-2-carboxy-5-methyl-3-nitrobenzene.

Scientific Research Applications

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

    Chemical Biology: In the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent.

    Oxidation: The ethoxy group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and alcohols.

Comparison with Similar Compounds

1-Bromo-2-ethoxy-5-methyl-3-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-2-methoxy-5-methyl-3-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Bromo-2-ethoxy-4-methyl-3-nitrobenzene: Similar structure but with the methyl group in a different position.

    1-Bromo-2-ethoxy-5-methyl-4-nitrobenzene: Similar structure but with the nitro group in a different position.

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the benzene ring.

Properties

IUPAC Name

1-bromo-2-ethoxy-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9-7(10)4-6(2)5-8(9)11(12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHHOFXYMUKXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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